6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 5-chloro-2-nitroaniline with boronic acid derivatives. The process includes several steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is prepared by nitration of 2-chloroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 5-chloro-2-aminophenol undergoes cyclization with boronic acid derivatives to form the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol: Similar structure but lacks the amino group.
6-Amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol: Similar structure with a fluorine atom instead of chlorine.
6-Amino-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BClNO2 |
---|---|
Molecular Weight |
183.40 g/mol |
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H7BClNO2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3,10H2 |
InChI Key |
DUYVMIOKWZXICN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.